N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide
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Overview
Description
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Attachment of Phenyl Group: The phenyl group is introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.
Formation of Tosylpropanamide:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Major Products Formed:
Oxidation: Formation of hydroxylated or epoxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, such as the MAPK/ERK pathway or NF-κB pathway.
Comparison with Similar Compounds
Benzoxazole Derivatives: Compounds like 2-(benzo[d]oxazol-2-yl)aniline and 2-(benzo[d]oxazol-2-yl)phenol share structural similarities and exhibit similar biological activities.
Uniqueness: N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide is unique due to the combination of the benzoxazole core and the tosylpropanamide moiety, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-16-6-12-19(13-7-16)30(27,28)15-14-22(26)24-18-10-8-17(9-11-18)23-25-20-4-2-3-5-21(20)29-23/h2-13H,14-15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQZUKSIZKQXDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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